(S)-3'-hydroxy Blebbistatin
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Overview
Description
(S)-3’-Hydroxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. This compound has been developed to overcome some of the limitations of Blebbistatin, such as phototoxicity and low water solubility. (S)-3’-Hydroxy Blebbistatin retains the inhibitory properties of Blebbistatin while offering improved solubility and reduced phototoxicity, making it a superior research tool for studying myosin II function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3’-Hydroxy Blebbistatin involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the tricyclic core: This involves the cyclization of a suitable precursor to form the pyrroloquinoline core.
Introduction of the hydroxy group: This step involves the selective hydroxylation of the tricyclic core at the 3’ position.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods: While specific industrial production methods for (S)-3’-Hydroxy Blebbistatin are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring consistent product quality, and implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: (S)-3’-Hydroxy Blebbistatin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with potentially different biological activities.
Scientific Research Applications
(S)-3’-Hydroxy Blebbistatin has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the structure-activity relationships of myosin inhibitors.
Biology: The compound is employed in cell motility studies, as it inhibits myosin II activity, affecting cell movement and division.
Medicine: (S)-3’-Hydroxy Blebbistatin is used in research related to muscle contraction and relaxation, providing insights into potential therapeutic applications for muscle-related diseases.
Industry: The compound’s improved properties make it suitable for high-throughput screening assays in drug discovery.
Mechanism of Action
(S)-3’-Hydroxy Blebbistatin exerts its effects by inhibiting the ATPase activity of myosin II. It binds to myosin II in a manner that prevents the hydrolysis of ATP, thereby inhibiting the interaction between myosin and actin. This inhibition leads to a reduction in cell motility and muscle contraction. The compound’s improved solubility and reduced phototoxicity enhance its utility in various experimental settings.
Comparison with Similar Compounds
Blebbistatin: The parent compound, known for its myosin II inhibitory activity but limited by phototoxicity and low solubility.
Para-nitroblebbistatin: A photostable derivative of Blebbistatin with reduced cytotoxicity.
Para-aminoblebbistatin: Another photostable derivative that is neither cytotoxic nor fluorescent.
Uniqueness of (S)-3’-Hydroxy Blebbistatin: (S)-3’-Hydroxy Blebbistatin stands out due to its improved water solubility and reduced phototoxicity compared to Blebbistatin. These properties make it a more versatile and reliable tool for research applications, particularly in studies requiring prolonged exposure to light or aqueous environments.
Properties
IUPAC Name |
3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXUBBKNTWQDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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